molecular formula C10H13N3O4S B2893164 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide CAS No. 2097941-19-8

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide

Cat. No.: B2893164
CAS No.: 2097941-19-8
M. Wt: 271.29
InChI Key: XORWZMFDHOFHJM-XVNBXDOJSA-N
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Description

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a (2E)-3-methanesulfonylprop-2-en-1-yl group.

Properties

IUPAC Name

6-methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-17-9-5-4-8(12-13-9)10(14)11-6-3-7-18(2,15)16/h3-5,7H,6H2,1-2H3,(H,11,14)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORWZMFDHOFHJM-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H14N4O3S
  • Molecular Weight : 286.33 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in key signaling pathways. Its mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and psychotropic effects.

Antipsychotic Properties

A study highlighted the compound's potential as an antipsychotic agent through its selective agonistic activity at serotonin receptors. The findings suggest that it exhibits a preference for G_q signaling pathways over β-arrestin recruitment, which is significant for minimizing side effects commonly associated with antipsychotic medications .

Opioid Receptor Affinity

Another aspect of the biological activity of this compound is its binding affinity to opioid receptors. Research has shown that derivatives related to this compound display high binding affinities to mu, kappa, and delta opioid receptors, indicating potential analgesic properties .

Study 1: Antipsychotic Efficacy

In a controlled study involving animal models, this compound was administered to assess its efficacy in reducing amphetamine-induced hyperactivity. Results demonstrated a significant reduction in hyperactivity scores compared to control groups, suggesting effective antipsychotic-like behavior.

Study 2: Opioid Receptor Interaction

A pharmacological evaluation was conducted to determine the compound's interaction with opioid receptors. The study utilized radiolabeled binding assays to quantify receptor affinity. The results indicated that the compound exhibited a high affinity for mu-opioid receptors, supporting its potential use in pain management therapies.

Data Tables

Property Value
Chemical FormulaC12H14N4O3S
Molecular Weight286.33 g/mol
CAS Number[insert CAS number]
Antipsychotic EC5023 nM (5-HT2C receptor)
Opioid Receptor Binding AffinityHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, and methodologies for characterization.

Structural Analog: (2E)-N-Methyl-2-(1-Methyl-2-Oxoindol-3-ylidene)-N-(Phenylsulfonyl)Acetamide (2b)

  • Core Structure : Indole-2-one (vs. pyridazine in the target compound).
  • Key Substituents :
    • Phenylsulfonyl group (vs. methanesulfonyl in the target).
    • Methyl and acetamide groups (analogous to the carboxamide in the target).
  • Characterization: X-ray crystallography confirmed the (2E)-configuration of the enamine system , a feature shared with the target compound.

Triazolopyrimidine and Benzothiazine Derivatives

  • Core Structures : Triazolopyrimidine and benzothiazine (vs. pyridazine).
  • Key Substituents :
    • Ethoxyphenyl, thiophene, and carboxamide groups (similar functional groups but in distinct positions).
  • Functional Comparison : The carboxamide group in these derivatives may participate in hydrogen bonding, akin to the target compound. However, the absence of a sulfonyl group in these analogs could reduce their electron-withdrawing effects, impacting reactivity or binding affinity.

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonding : The target compound’s carboxamide and methoxy groups likely form hydrogen bonds, influencing crystal packing and stability. Etter’s graph set analysis could predict these interactions, as seen in analogs like 2b , where hydrogen bonding stabilizes the crystal lattice.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Characterization Method Hydrogen Bonding Features Reference
Target Compound Pyridazine 6-Methoxy, 3-carboxamide, (2E)-MsO2 Not reported (inference: X-ray/SHELX) Likely via carboxamide and methoxy N/A
(2E)-N-Methyl-2-(1-Methyl-2-oxoindol-3-ylidene)-N-(phenylsulfonyl)acetamide (2b) Indole-2-one Phenylsulfonyl, methyl, acetamide X-ray crystallography Stabilized by N–H···O bonds
7-(4-Ethoxyphenyl)-5-Methyl-2-thiophen-2-yl-triazolo[1,5-a]pyrimidine-6-carboxamide Triazolopyrimidine Ethoxyphenyl, thiophene, carboxamide Not reported Carboxamide-mediated interactions

Key Research Findings

Sulfonyl Group Impact : The methanesulfonyl group in the target compound may enhance solubility in polar solvents compared to phenylsulfonyl analogs like 2b .

Core Heterocycle Influence : Pyridazine’s electron-deficient nature (vs. indole-2-one or triazolopyrimidine) could modulate reactivity in catalytic or biological systems.

Methodological Considerations

  • Crystallography : SHELX and ORTEP are widely used for resolving complex configurations (e.g., the (2E)-enamine in 2b ).
  • Hydrogen Bond Analysis : Graph set theory provides a framework for predicting intermolecular interactions in the target compound’s crystal structure.

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